1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring, along with a carboxylic acid functional group. It has garnered attention for its potential applications in various fields, particularly in pharmaceuticals and agrochemicals due to its biological activity and structural versatility.
1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid can be synthesized through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The use of reagents like acetic anhydride or various alkylating agents can be crucial in achieving the desired substitution patterns.
The compound can engage in various chemical reactions:
These reactions are often influenced by the electronic properties of the rings and substituents present on the molecule. The stability of intermediates formed during these reactions is crucial for determining reaction pathways.
1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid exhibits biological activity primarily through its interaction with specific enzymes and receptors:
The inhibition of these enzymes leads to a reduction in prostaglandin synthesis, thereby modulating inflammatory responses. This mechanism suggests potential applications in treating inflammatory diseases.
The compound is expected to be soluble in polar solvents due to its carboxylic acid group. Its stability may vary based on environmental conditions such as temperature and pH levels.
1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid has several notable applications:
Imidazo[1,5-a]pyridine represents a privileged bicyclic heterocyclic framework characterized by a fusion of five-membered imidazole and six-membered pyridine rings. Unlike its positional isomer imidazo[1,2-a]pyridine—featured in commercial drugs like zolpidem—the [1,5-a] variant exhibits distinct electronic distribution and enhanced planarity. This scaffold has gained significant traction in drug discovery due to its favorable physicochemical profile, metabolic stability, and capacity for diverse functionalization. The 3-carboxylic acid moiety, particularly when methylated at the N1 position as in 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (CAS# 1368101-28-3), introduces critical hydrogen-bonding capabilities and metal-coordination sites that profoundly modulate bioactivity. These derivatives serve as versatile precursors for amide coupling, esterification, and metal complex formation, enabling targeted optimization across therapeutic domains [1] [2].
The molecular architecture of 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid confers unique advantages for rational drug design:
Planarity and Aromaticity: The fully aromatic bicyclic system (10π-electron) exhibits high thermal stability and pronounced π-stacking capability, facilitating interactions with biological targets. The methyl group at N1 enhances electron density across the ring system while preventing tautomerism, ensuring consistent electronic properties [2] [5].
Hydrogen-Bonding Capabilities: The carboxylic acid at C3 serves as a dual hydrogen-bond donor/acceptor, enabling critical interactions with enzymatic targets. This functional group significantly enhances binding specificity compared to non-carboxylated analogs. Computational analyses reveal distinct electrostatic potential surfaces around the carboxylate group, directing molecular recognition [1] [5].
Table 1: Physicochemical Profile of 1-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 1368101-28-3 |
Molecular Formula | C₉H₈N₂O₂ |
Molecular Weight | 176.17 g/mol |
SMILES | O=C(C₁=NC(C)=C₂C=CC=CN₂1)O |
Hydrogen Bond Donors | 1 (COOH) |
Hydrogen Bond Acceptors | 3 (2x ring N, C=O, OH) |
LogP (Predicted) | 1.26 ± 0.1 |
Table 2: Hydrogen-Bonding Interactions in Biological Systems
Interaction Type | Biological Target Relevance | Functional Impact |
---|---|---|
Acid∙∙∙His | Kinase ATP-binding sites | Competitive inhibition |
Acid∙∙∙Arg/Lys | DNA minor groove binders | Enhanced binding affinity |
Acid∙∙∙Metal Ions | Metalloenzyme inhibitors (e.g., HDACs) | Chelation-based inhibition |
The medicinal exploration of imidazo[1,5-a]pyridines has evolved through three distinct phases:
Early Natural Product Inspiration (Pre-2000): Interest emerged from marine alkaloids like cribrostatin 6, which featured the unsubstituted imidazo[1,5-a]pyridine core. These compounds displayed potent cytotoxicity but suffered from synthetic complexity. Initial synthetic efforts focused on simple alkyl/aryl substitutions without carboxylic acid functionalization [3] [8].
Pharmaceutical Breakthroughs (2000-2015): The discovery of clinical candidates like topoisomerase II inhibitor C1311 validated the scaffold's therapeutic potential. During this period, synthetic methodologies advanced significantly:
Table 3: Evolution of Key Synthetic Methodologies
Time Period | Synthetic Approach | Limitations | Yield Range |
---|---|---|---|
Pre-2000 | Carboxylic acid cyclization | High temperatures (>200°C) | 30-45% |
2000-2015 | Oxidative aldehyde cyclization | Requirement for oxidants | 50-65% |
2015-Present | Nitroalkane/PPA-H₃PO₃ cyclization | Sensitivity to phosphoric acid concentration | 70-77% |
The strategic incorporation of carboxylic acid at the C3 position profoundly impacts the pharmacological behavior of imidazo[1,5-a]pyridine derivatives:
Solubility and Permeability Optimization: The ionizable carboxylic acid (predicted pKₐ ≈ 3.91) dramatically improves aqueous solubility at physiological pH compared to methyl ester analogs (logP reduction ≥1.5 units). This balances cell permeability and bioavailability, addressing a key limitation of non-polar analogs [1] [7].
Targeted Molecular Interactions: In kinase inhibition applications, the carboxylic acid engages in salt bridges with conserved lysine residues in ATP-binding sites. Molecular dynamics simulations confirm a 2.5-3.0 Å distance between the acid oxygen and Lys ε-amino group in stable complexes. This interaction contributes ~30% of total binding energy in validated inhibitors [3] [5].
Metal Coordination Capability: The deprotonated carboxylate serves as an effective chelator for divalent metal ions (Zn²⁺ IC₅₀ ≈ 0.8 μM in model systems). This property enables inhibition of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), positioning the scaffold for cancer and inflammatory disease applications [1] [5].
Fluorescent Probe Development: Beyond pharmaceutical applications, the carboxylated scaffold enables design of environment-sensitive fluorophores. These probes exhibit significant solvatochromism (Δλₑₘ > 50 nm in polar vs. nonpolar media), enabling biomembrane studies. The carboxylic acid permits covalent conjugation to lipids or proteins via amide coupling, creating targeted imaging agents [5].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2